2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine
CAS No.:
Cat. No.: VC17460170
Molecular Formula: C8H6BrFN2O
Molecular Weight: 245.05 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine -](/images/structure/VC17460170.png)
Specification
Molecular Formula | C8H6BrFN2O |
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Molecular Weight | 245.05 g/mol |
IUPAC Name | 2-bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H6BrFN2O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,1H3 |
Standard InChI Key | ODJSFUWSAAEJSV-UHFFFAOYSA-N |
Canonical SMILES | COC1=CN2C=C(N=C2C=C1F)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a fused bicyclic system comprising an imidazole ring (a five-membered ring with two nitrogen atoms) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The imidazo[1,2-A]pyridine scaffold is substituted at three positions:
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2-position: A bromine atom, which enhances electrophilic reactivity and serves as a handle for cross-coupling reactions .
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6-position: A methoxy group (-OCH), contributing to electron-donating effects and influencing solubility .
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7-position: A fluorine atom, which modulates electronic properties and improves metabolic stability.
The three-dimensional conformation of the molecule has been validated through computational modeling and X-ray crystallography of analogous compounds .
Molecular Properties
Key physicochemical properties include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 245.05 g/mol | |
SMILES Notation | COC1=CN2C=C(N=C2C=C1F)Br | |
CAS Registry Number | 1042141-33-2 |
The presence of electronegative substituents (Br, F) creates a dipole moment that enhances intermolecular interactions, as evidenced by its crystalline packing behavior in related derivatives .
Synthesis and Optimization Strategies
Halogenation and Functionalization
The synthesis of 2-bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine typically involves sequential halogenation and methoxylation steps:
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Core Formation: Condensation of 2-aminopyridine derivatives with α-halo ketones under basic conditions forms the imidazo[1,2-A]pyridine backbone .
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Bromination: Electrophilic bromination at the 2-position using (N-bromosuccinimide) or in dichloromethane.
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Fluorination: Directed fluorination at the 7-position via Balz-Schiemann reaction or using fluorinating agents like .
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Methoxylation: Nucleophilic aromatic substitution (SNAr) with methanol under acidic or basic conditions .
Microwave-assisted synthesis has been employed to reduce reaction times and improve yields (e.g., 84% yield achieved at 160°C for 1 hour in DMF with Pd(OAc) catalysis) .
Challenges and Solutions
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Regioselectivity: Competing substitution at adjacent positions is mitigated by steric hindrance from the methoxy group .
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Purity Optimization: Column chromatography and recrystallization from ethanol/water mixtures yield >95% purity.
Physical and Chemical Properties
Stability and Reactivity
The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or basic conditions due to the electrophilic bromine atom. Key reactions include:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives .
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Nucleophilic Substitution: Replacement of bromine with amines or thiols in polar aprotic solvents.
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 8.21 (d, J = 7.2 Hz, 1H), 7.89 (s, 1H), 6.95 (d, J = 7.2 Hz, 1H), 3.98 (s, 3H) .
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NMR: δ 162.3 (C-F), 153.1 (C-OCH), 124.8 (C-Br), 112–140 ppm (aromatic carbons).
Hazard Statement | Precautionary Measure |
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H302: Harmful if swallowed | P270: Do not eat/drink during use |
H315: Causes skin irritation | P280: Wear gloves/protective clothing |
H319: Causes eye irritation | P305+P351+P338: Rinse eyes immediately |
Environmental Impact
The compound is classified as an environmental hazard (H410) due to its persistence in aquatic systems. Disposal must comply with EPA guidelines for halogenated waste.
Applications in Drug Discovery
Lead Optimization
The compound serves as a precursor for:
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Anticancer Agents: Functionalization at the 2-position with piperazine or morpholine groups enhances solubility and target affinity .
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Antiviral Scaffolds: Incorporation into protease inhibitors for HIV and HCV.
Case Study: TGFβ-R1 Inhibitors
Derivatives such as 4bca and 4bdh (Fig. 1) show potent TGFβ-R1 kinase inhibition (IC < 3 μM), rivaling clinical candidates like Galunisertib . Computational docking reveals interactions with the ATP-binding pocket, mimicking natural substrates .
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